molecular formula C5H11NS B2952725 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine CAS No. 42416-26-2

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine

Cat. No.: B2952725
CAS No.: 42416-26-2
M. Wt: 117.21
InChI Key: MMWBFUNZJZFKBS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine typically involves the reaction of allyl mercaptan with ethyleneimine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Allyl mercaptan+EthyleneimineThis compound\text{Allyl mercaptan} + \text{Ethyleneimine} \rightarrow \text{this compound} Allyl mercaptan+Ethyleneimine→this compound

The reaction is usually conducted in the presence of a suitable solvent and may require the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine: This compound has a similar structure but with a triple bond in the propyl group.

    2-(Methylsulfanyl)ethan-1-amine: This compound has a methyl group instead of an allyl group attached to the sulfur atom.

Uniqueness

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The allyl group can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-prop-2-enylsulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-2-4-7-5-3-6/h2H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWBFUNZJZFKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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